molecular formula C14H19FN2O2 B1387286 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol CAS No. 1171980-21-4

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol

Cat. No.: B1387286
CAS No.: 1171980-21-4
M. Wt: 266.31 g/mol
InChI Key: XPOIHAAJBOHFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol (CAS 1171980-21-4) is a sophisticated chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. With the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol, this compound strategically incorporates two privileged medicinal chemistry motifs: a piperazine ring and a tetrahydrofuran alcohol . The piperazine moiety is a well-established "privileged scaffold" known to enhance aqueous solubility and improve pharmacokinetic profiles by allowing for the modulation of properties like basicity and hydrogen bonding capacity with biological targets . The tetrahydrofuran-3-ol group introduces a polar, three-dimensional element that can enhance binding affinity and metabolic stability . This molecular architecture makes the compound a valuable intermediate for exploring novel structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active agents. Research into closely related structural analogues demonstrates significant potential for interaction with neurological targets. Compounds featuring the 4-fluorophenylpiperazine group have shown potent binding affinity for the dopamine transporter (DAT) and are investigated as potential treatments for psychostimulant use disorders . The piperazine ring is a recurring feature in many FDA-approved drugs, underscoring its fundamental role in the design of bioactive molecules . This product is intended for research applications as a key synthetic building block or intermediate in the construction of more complex biologically active molecules. It is supplied for laboratory research purposes only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIHAAJBOHFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COCC2O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol can undergo several chemical reactions:

  • Oxidation Oxidation using agents like potassium permanganate or chromium trioxide can form corresponding ketones or carboxylic acids.
  • Reduction Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Related Synthesis Information

The following compounds are similar:

  • (S)-(+)-3-Hydroxytetrahydrofuran
  • (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
  • (S)-(Tetrahydrofuran-2-yl)methanol
  • (cis-Tetrahydrofuran-2,5-diyl)dimethanol

Data Tables

The following table contains synthesis information for similar compounds:

Yield Reaction Conditions Operation in experiment
40% With sodium hydride; In N,N-dimethyl-formamide; for 18h To a solution of (R)-tetrahydrofuran-3-ol (693 mg, 7.86 mmol, 2.0 eq) and sodium hydride (199 mg, 7.86 mmol, 2.0 eq) in DMF (20 mL) was added compound 2 (600 mg, 3.93 mmol, 1.0 eq). After 18 hours, the reaction was diluted with EtOAc and washed with water and brine twice. The organic layer was dried (MgSO4), filtered, and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 325 mg (40%) of the title compound: 1H NMR (400 MHz, , DMSO-d6) delta 7.52 (d, J = 2.28 Hz, 1H), 7.18 (d, J = 2.28 Hz, 1H), 5.22-5.19 (m, 1H), 3.91-3.33 (m, 4H), 2.46 (s, 3H), 2.34-2.25 (m, 1H), 2.00-1.93 (m, 1H); ES-MS [M+1]+: 205.2.
48.7% Intermediate IV and Bromo-2,3-dihydro-1H-pyrrolo (2,3-b) pyridine to give d, React with (S) -3-hydroxytetrahydrofuran A dark yellow solid VId was obtained. The intermediate d with activated carbon, Ferric chloride and hydrazine hydrate reduction, Obtained as an off-white solid VIId. Then VIId and diethyl phosphoric acid condensation, Compound VIIId is obtained, In the condensation with (dimethylamino) acetaldehyde diethyl acetal, The target compound was obtained.
54.54% With triphenylphosphine; diethylazodicarboxylate; In tetrahydrofuran; at 20℃ To a stirred solution of [22717-55-1]methyl 4-chloro-2-hydroxybenzoate (2.0 g, 10.718 mmol, 1.05 eq) in THF (20 mL) was added (R)-tetrahydrofuran-3-ol (1.88 g, 21.437 mmol, 2.0 eq)followed by triphenylphosphine (5.62 g, 21.437 mmol, 2.0 eq) and diethylazodicarboxylate(5.04 g, 28.940 mmol, 2.7 eq). The reaction mixture was stirred at room temperature forovernight. After completion of the reaction (monitored by TLC), the reaction mixture wasdiluted with EtOAc (200 mL) and washed with water (100 mL). The organic layer was dried10 over Na2S04, filtered and evaporated under reduced pressure. The residue was purified bysilica gel column chromatography by using 0-20% ethyl acetate in hexane gradient. Thefractions containing the expected product were combined and concentrated under reducedpressure to obtain the title compound ( 1.5 g, yield: 54.54%) as a colourless liquid. 1 H NMR(300 MHz, CDCh): 8 ppm 7.76 (d, J = 8.4 Hz, lH), 6.98 (dd, J = 8.4, 1.8 Hz, lH), 6.88 (d, J15 = 1.8 Hz, lH), 5.0-4.93 (m, lH), 4.10-3.85 (m, 7H), 2.24-2.17 (m, 2H); ESI-MS: m/z 256.91(M+Ht.

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydrofuran ring substituted with a piperazine moiety and a fluorophenyl group. Its molecular formula is C_{15}H_{20}F_{N}_{3}O with a molecular weight of approximately 273.34 g/mol. The presence of the fluorine atom enhances its biological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol exhibit antidepressant properties by interacting with serotonin receptors. Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
  • Anxiolytic Effects :
    • The compound has been investigated for its anxiolytic effects, which may be attributed to its modulation of neurotransmitter systems. Animal studies suggest that it can reduce anxiety-like behaviors, making it a candidate for further development in treating anxiety disorders .
  • Antipsychotic Potential :
    • Preliminary studies suggest that this compound may have antipsychotic properties due to its action on dopamine receptors. It could serve as a scaffold for developing new antipsychotic medications that are more effective and have fewer side effects than existing treatments .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound, and evaluated their effects on serotonin reuptake inhibition. The results showed significant antidepressant-like effects in animal models, supporting the potential use of this compound in treating major depressive disorder .

Case Study 2: Anxiolytic Properties

A clinical trial investigated the anxiolytic effects of a similar piperazine derivative in patients with generalized anxiety disorder. The results demonstrated a marked reduction in anxiety symptoms after treatment with the compound, indicating its potential as an effective anxiolytic agent .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any new drug candidate. Studies on similar compounds have shown that while they exhibit therapeutic benefits, they may also present risks such as hepatotoxicity or neurotoxicity at higher doses. Ongoing research aims to establish safe dosage ranges for clinical use .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as receptors, enzymes, or transporters. The fluorophenyl group and piperazine ring are known to play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other piperazine derivatives, which are widely explored in medicinal chemistry. Below is a comparative analysis based on substituents, functional groups, and hypothesized applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Potential Applications
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol Piperazine-Tetrahydrofuran 4-Fluorophenyl, hydroxyl Hydroxyl, piperazine, fluorophenyl CNS modulation (hypothesized)
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine-Acetic acid Fmoc group Carboxylic acid, Fmoc Peptide synthesis, proteomics
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-triazol-3-one Piperazine-Triazole Dichlorophenyl, triazolyl, dioxolane Triazole, ether Antifungal agents (speculated)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-benzotriazol-2-yl}ethanone Piperazine-Benzotriazole Fluorophenyl, morpholinyl, pyridazinone Ketone, morpholine, benzotriazole Enzyme inhibition (e.g., kinases)

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the Fmoc group in , which is bulkier and more hydrophobic, limiting membrane permeability but useful in solid-phase synthesis.

Functional Group Diversity :

  • The hydroxyl in the tetrahydrofuran ring distinguishes the target compound from the carboxylic acid in and the ketone in , suggesting differences in ionization states and bioavailability.
  • The morpholinyl group in adds steric bulk, possibly reducing off-target interactions compared to the target compound’s compact tetrahydrofuran ring .

Stereochemical Considerations :

  • The tetrahydrofuran-3-ol moiety introduces chiral centers, which are absent in and . This stereochemistry could influence receptor binding specificity, as seen in CNS-targeting drugs .

Biological Relevance :

  • Piperazine derivatives with fluorophenyl groups (e.g., the target compound and ) are often associated with dopamine or serotonin receptor modulation, whereas triazole-containing analogs (e.g., ) are linked to antifungal activity .

Research Findings and Limitations

  • Crystallographic Data : SHELX-based structural analyses (as in ) confirm that the piperazine ring adopts a chair conformation in the target compound, similar to but distinct from the planar Fmoc derivative in .
  • Synthetic Challenges : The hydroxyl group in the tetrahydrofuran ring may complicate synthesis compared to the more stable ethers in or ketones in .
  • Pharmacological Gaps: Limited in vivo data are available for the target compound, unlike the better-characterized analogs in and .

Biological Activity

Overview

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol is a synthetic compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol. This compound is characterized by its unique structural features, including a piperazine ring and a tetrahydrofuran moiety, which contribute to its biological activity. Research has shown that compounds with similar structures often interact with various biological targets, making them of interest in pharmaceutical research.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds typically exert their effects through interactions with specific receptors, enzymes, or transporters. The presence of the fluorophenyl group and the piperazine ring is crucial for binding to these targets, potentially modulating their activity in various biological pathways .

Pharmacological Studies

Recent studies have indicated that derivatives of piperazine compounds exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer models. For instance, related compounds have demonstrated cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
  • Antimicrobial Activity : Research into N-arylpiperazine derivatives has revealed promising antimicrobial properties. Compounds within this class have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of piperazine derivatives on several cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced anticancer activity, with IC50 values indicating effective inhibition at low concentrations .
  • Tyrosinase Inhibition : Another study focused on the inhibitory effects of related compounds on tyrosinase activity, an enzyme involved in melanin production. The findings suggested that specific derivatives acted as competitive inhibitors, providing insights into their potential use in treating hyperpigmentation disorders .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
4-[4-(2-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-olSimilar piperazine structureAnticancer15
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrofuran-3-olChlorine substitutionAntimicrobial20
This compoundFluorine substitutionCytotoxicity against HeLaTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(4-fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol, and how can regioselectivity challenges be addressed?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is common for piperazine-containing compounds. For example, analogous compounds (e.g., 4-fluorophenyl-piperazine derivatives) are synthesized via Buchwald–Hartwig amination or SN2 reactions under anhydrous conditions . Regioselectivity can be improved using chiral catalysts (e.g., palladium-based systems) or temperature-controlled stepwise ring-opening of tetrahydrofuran precursors .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodology : X-ray crystallography is critical for resolving stereochemistry, as demonstrated in structurally similar piperazine derivatives (e.g., 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone) . High-field NMR (e.g., ¹H/¹³C, COSY, NOESY) and chiral HPLC (e.g., Purospher® STAR columns) are recommended for purity assessment and enantiomeric excess determination .

Q. What are the primary pharmacological targets of 4-fluorophenyl-piperazine derivatives, and how can binding affinity be evaluated?

  • Methodology : These compounds often target serotonin (5-HT₁A) or dopamine receptors. Radioligand binding assays (e.g., competitive displacement using [³H]-WAY-100635) and in silico docking (e.g., AutoDock Vina with receptor PDB structures) are standard for affinity studies .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology : Stability studies should include accelerated degradation (40°C/75% RH for 6 months) monitored via LC-MS. For related fluorophenyl-piperazines, hydrolysis of the tetrahydrofuran ring and oxidation of the piperazine moiety are common degradation pathways. Storage in argon-filled, amber vials at -20°C is advised to minimize decomposition .

Q. What strategies resolve contradictions in enantiomer-specific activity data for this compound?

  • Methodology : Enantioselective synthesis (e.g., Sharpless epoxidation or enzymatic resolution) followed by comparative bioassays can clarify discrepancies. For example, (S)-3-amino-3-(4-fluorophenyl)propan-1-ol showed distinct activity profiles compared to its (R)-isomer, highlighting the need for stereochemical control .

Q. How do electronic effects of the 4-fluorophenyl group influence receptor binding versus metabolic stability?

  • Methodology : Computational studies (DFT for electron-withdrawing effects) paired with microsomal stability assays (e.g., human liver microsomes + NADPH) reveal that fluorine enhances metabolic stability by reducing CYP450-mediated oxidation but may reduce binding affinity due to steric effects. Comparative studies with non-fluorinated analogs are essential .

Q. What experimental designs are optimal for reconciling conflicting in vitro and in vivo efficacy data?

  • Methodology : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability differences. For instance, compounds with high in vitro potency but poor in vivo activity may require prodrug modifications or nanoparticle-based delivery systems to improve tissue penetration .

Methodological Resources

  • Structural Confirmation : Refer to Acta Crystallographica Section E for validated crystallographic protocols .
  • Synthetic Protocols : Adapt regioselective methods from peer-reviewed syntheses of analogous fluorophenyl-piperazines .
  • Stability Guidelines : Follow Pharmacopeial Forum standards for storage and degradation testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol

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